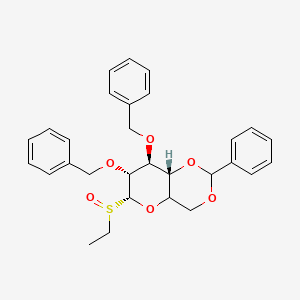

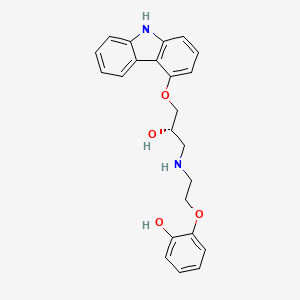

1,2-O-Ethylidene b-D-mannopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

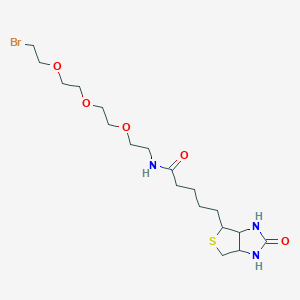

1,2-O-Ethylidene b-D-mannopyranose is a type of carbohydrate and acts as a precursor for the synthesis of novel anti-diabetic drugs . It plays a significant role in regulating glucose metabolism, thus aiding in the management of diabetes mellitus .

Synthesis Analysis

A highly regio- and stereoselective synthesis of oligosaccharides with 1,2-trans linkages using 1,2-O-ethylidenated gluco- and mannopyranose as the acceptors and simple acetobromosugars as the glycosyl donors has been reported . This method involves an ortho ester formation-rearrangement strategy .

Chemical Reactions Analysis

The chemical reactions involving 1,2-O-Ethylidene b-D-mannopyranose primarily concern its use in the synthesis of oligosaccharides . The process involves the formation of ortho ester intermediates .

科学的研究の応用

Intermediate in the Synthesis of Molecular Imaging Probes : The compound acts as a key intermediate in synthesizing 2-deoxy-2-[(18)F]fluoro-D-glucose (FDG), a widely used molecular-imaging probe for positron emission tomography (PET) (Liu et al., 2012).

Regio- and Stereoselective Synthesis of Oligosaccharides : It is utilized in the highly regio- and stereoselective synthesis of oligosaccharides, playing a crucial role in the formation of biologically important 3,6-branched oligosaccharides (Wang & Kong, 1999).

Synthesis of Branched Oligomannosides : The compound is used in the selective bis-glycosylation of acetobromomannose, facilitating the production of branched oligomannosides (Backinowsky et al., 1998).

Glycosylation Reactions : It functions effectively in glycosylation reactions to afford disaccharides, demonstrating its utility in the synthesis of complex carbohydrates (Uriel et al., 2012).

Synthesis of Dendritic Mannooligosaccharides : It is key in the synthesis of highly branched (dendritic) mannooligosaccharides, which are significant in various biochemical applications (Backinowsky et al., 2002).

Antioxidant Properties in Biopolymers : The derivative of this compound is found in biopolymers like exopolysaccharides, which exhibit antioxidant properties and potential for food supplement applications (Chen et al., 2011).

Cancer Therapy : Derivatives of this compound are used in the encapsulation of cancer treatment drugs, demonstrating its potential in pharmaceutical applications (Kuo & Lee, 2015).

作用機序

Target of Action

1,2-O-Ethylidene b-D-mannopyranose, also known as ethylidene mannose, is a cyclic sugar molecule that is primarily used in a variety of scientific research applications. It is derived from the natural sugar mannose and is used due to its unique properties. The primary targets of this compound are the acceptors in the synthesis of oligosaccharides .

Mode of Action

The compound interacts with its targets through a process known as ortho ester formation-rearrangement strategy . This method allows for the highly regio- and stereoselective synthesis of oligosaccharides with 1,2-trans linkages . The compound acts as the acceptor, while simple acetobromosugars act as the glycosyl donors .

特性

IUPAC Name |

(2R,3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-7-6(11)5(10)4(2-9)14-8(7)13-3/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGDQLJREOZCHI-ICCZOJKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Ethylidene b-D-mannopyranose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

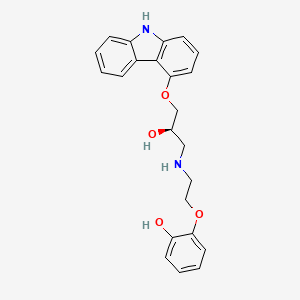

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)